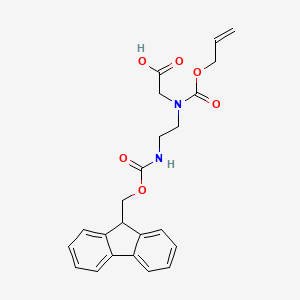

Alloc-Aeg(Fmoc)-OH

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “Alloc-Aeg(Fmoc)-OH” is not provided in the available resources .Chemical Reactions Analysis

Specific information about the chemical reactions involving “Alloc-Aeg(Fmoc)-OH” is not available .Physical And Chemical Properties Analysis

The physical and chemical properties of “Alloc-Aeg(Fmoc)-OH” are not provided in the available resources .Aplicaciones Científicas De Investigación

Modular Approach for Diverse Molecule Synthesis

Alloc-Aeg(Fmoc)-OH, also known as N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid, serves as a scaffold for synthesizing diverse organic molecules. In a study, it was utilized in a multipin solid-phase synthesis approach, allowing the rapid preparation of model acyl trimers by sequential coupling and acylation processes (Valerio, Bray, & Stewart, 2009).

Improved Reagents for Fmoc and Alloc Protecting Groups

Alloc-Aeg(Fmoc)-OH is involved in the introduction of Fmoc and Alloc protecting groups, essential in peptide chemistry for orthogonal protection strategies. New Fmoc/Alloc-oxime reagents have been developed, offering high reactivity and purity, significantly minimizing side reactions and contaminant formation during the introduction of these protecting groups (Khattab, Subirós‐Funosas, El‐Faham, & Albericio, 2010).

Solid-Phase Peptide Synthesis (SPPS)

Alloc-Aeg(Fmoc)-OH is applied in the synthesis of protected norcysteines compatible with Fmoc-strategy in solid-phase peptide synthesis. Specific protections like N-Alloc and S-Tmob of norcysteine (Ncy) were preferred for their compatibility and efficiency in peptide coupling reactions (Samant & Rivier, 2007).

Antibacterial Composite Materials

The usage of Alloc-Aeg(Fmoc)-OH-related compounds extends to the field of biomedical materials. Studies on the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, show significant potential. These nanoassemblies can inhibit bacterial growth and are integrated into composite materials for biomedical applications without compromising mechanical and optical properties (Schnaider et al., 2019).

Peptide Nucleic Acid (PNA) Synthesis

Alloc-Aeg(Fmoc)-OH and related compounds are integral in the synthesis of peptide nucleic acid (PNA) backbones, serving as key intermediates. Improved access and synthesis routes to these molecules facilitate research into the chemical properties and applications of nucleobase-modified PNA, opening doors for novel investigations in this domain (Feagin, Shah, & Heemstra, 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-prop-2-enoxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-2-13-30-23(29)25(14-21(26)27)12-11-24-22(28)31-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20H,1,11-15H2,(H,24,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZYFTKZRREYHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

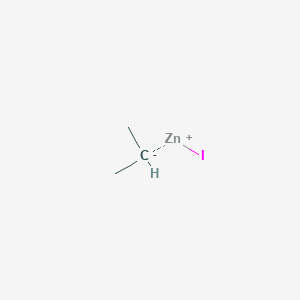

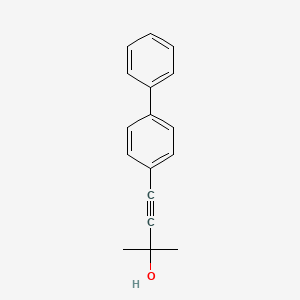

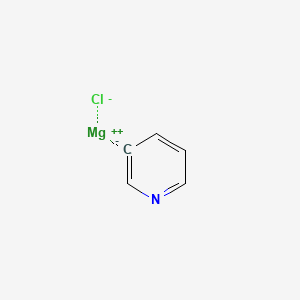

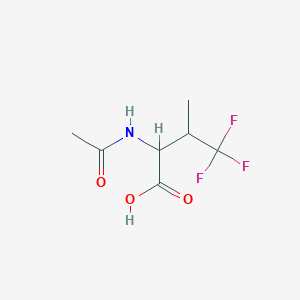

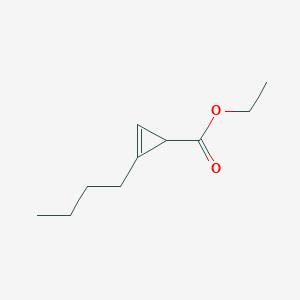

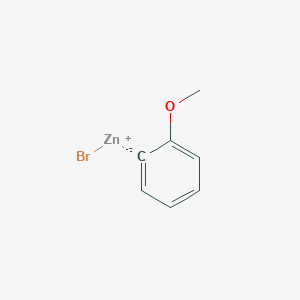

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[3-(4,4,5,5,5-pentafluoropentylthio)propyl]amine](/img/structure/B6316529.png)